Syntide-2
Overview
Description
Syntide-2: is a synthetic peptide recognized primarily as a substrate for calcium/calmodulin-dependent protein kinase II (CaMKII). This compound is widely used in biochemical and cellular biology research due to its specific sequence, which allows it to interact with certain protein kinases. The sequence of this compound is Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys .
Mechanism of Action
Target of Action
Syntide-2 is a synthetic peptide recognized as a substrate by Ca2+/calmodulin-dependent protein kinase II (CaMKII) . The sequence of this compound is homologous to phosphorylation site 2 on glycogen synthase , a target of CaMKII action . It’s also reported that numerous kinase enzymes including CaMKV and Raf-1 recognize this compound as a substrate .
Mode of Action
This compound interacts with its targets, primarily CaMKII, by serving as a substrate for the enzyme . The interaction of this compound with CaMKII and other kinases leads to its phosphorylation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the CaMKII signaling pathway . As a substrate of CaMKII, this compound plays a role in the phosphorylation events mediated by this enzyme . .
Result of Action
The phosphorylation of this compound by CaMKII and other kinases is the primary molecular result of the compound’s action
Biochemical Analysis
Biochemical Properties
Syntide-2 interacts with CaMKII, a key enzyme in biochemical reactions . It selectively inhibits the gibberellin (GA) response, leaving constitutive and abscisic acid-regulated events unaffected .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with CaMKII . By inhibiting the GA response, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with CaMKII . This leads to the inhibition of the GA response, which can result in changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with CaMKII
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely mediated through its interactions with CaMKII
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are likely influenced by its interactions with CaMKII . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: Syntide-2 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the following steps:
Attachment of the first amino acid: to a solid resin.
Deprotection: of the amino acid’s reactive group.
Coupling: of the next amino acid in the sequence.
Repetition: of deprotection and coupling steps until the full peptide sequence is assembled.
Cleavage: of the peptide from the resin and final deprotection of side chains.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous purification steps, typically using high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions: Syntide-2 primarily undergoes phosphorylation reactions, where a phosphate group is added to the peptide by kinases such as CaMKII. This reaction is crucial for studying kinase activity and signaling pathways.
Common Reagents and Conditions:
Kinases: CaMKII and protein kinase C (PKC) are commonly used to phosphorylate this compound.
Buffers: Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) are used to maintain the pH during reactions.
Cofactors: Calcium ions (Ca²⁺) and calmodulin are essential for CaMKII activity.
Major Products: The primary product of the phosphorylation reaction is the phosphorylated form of this compound, which can be analyzed using techniques such as mass spectrometry or Western blotting .
Scientific Research Applications
Chemistry: Syntide-2 is used as a model substrate to study the specificity and activity of various kinases. It helps in understanding the phosphorylation mechanisms and the role of kinases in cellular signaling.
Biology: In cellular biology, this compound is employed to investigate signal transduction pathways. It serves as a tool to dissect the roles of CaMKII and PKC in various cellular processes, including cell growth, differentiation, and apoptosis.
Medicine: this compound’s role in kinase activity assays makes it valuable in drug discovery and development. It is used to screen potential kinase inhibitors, which could lead to new therapeutic agents for diseases such as cancer and neurodegenerative disorders.
Industry: In the biotechnology industry, this compound is utilized in the development of diagnostic assays and research tools. Its well-characterized sequence and reactivity make it a reliable standard for various analytical techniques .
Comparison with Similar Compounds
Syntide-1: Another synthetic peptide substrate for CaMKII, differing in sequence from Syntide-2.
Glycogen Synthase Peptide-2: A substrate for CaMKII, homologous to the phosphorylation site on glycogen synthase.
Kemptide: A synthetic peptide substrate for protein kinase A (PKA), used in similar kinase activity assays.
Uniqueness of this compound: this compound is unique due to its specific sequence, which makes it a preferred substrate for CaMKII. Its ability to selectively interact with CaMKII and PKC allows for precise studies of these kinases’ roles in cellular signaling. Unlike other substrates, this compound’s sequence provides a balance of hydrophobic and hydrophilic residues, enhancing its solubility and reactivity in aqueous environments.
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H122N20O18/c1-35(2)29-46(83-57(95)42-21-16-26-73-42)60(98)77-40(10)56(94)81-44(22-17-27-74-68(71)72)59(97)87-54(41(11)90)65(103)84-47(30-36(3)4)61(99)85-49(34-89)62(100)86-53(38(7)8)64(102)78-39(9)55(93)75-32-52(92)80-48(31-37(5)6)66(104)88-28-18-23-50(88)63(101)76-33-51(91)79-43(19-12-14-24-69)58(96)82-45(67(105)106)20-13-15-25-70/h35-50,53-54,73,89-90H,12-34,69-70H2,1-11H3,(H,75,93)(H,76,101)(H,77,98)(H,78,102)(H,79,91)(H,80,92)(H,81,94)(H,82,96)(H,83,95)(H,84,103)(H,85,99)(H,86,100)(H,87,97)(H,105,106)(H4,71,72,74)/t39-,40-,41+,42-,43-,44-,45-,46-,47-,48-,49-,50-,53-,54-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBRRWBNPNUBDD-TYKVATLISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H122N20O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70148504 | |
Record name | Syntide-2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70148504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1507.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108334-68-5 | |
Record name | Syntide-2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108334685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Syntide-2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70148504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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